
Dichapetalin K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichapetalin K is a natural dammarane-type merotriterpenoid compound characterized by its unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeletonThese compounds are primarily found in the Dichapetalaceae family, specifically in the genera Dichapetalum and Phyllanthus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichapetalin K, like other dichapetalins, is typically isolated from natural sources rather than synthesized in a laboratory. The extraction process involves the use of methanol as a solvent, followed by chromatographic purification to isolate the compound . The specific conditions for the extraction and purification processes are tailored to the particular species of Dichapetalum or Phyllanthus being used.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction from natural sources, which limits its availability for widespread industrial use .
Chemical Reactions Analysis
Types of Reactions
Dichapetalin K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups on the dammarane skeleton .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the complex triterpenoid structure .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones and carboxylic acids, while reduction reactions can yield alcohols .
Scientific Research Applications
Dichapetalin K has been the subject of extensive scientific research due to its unique structure and bioactivity. Some of its notable applications include:
Mechanism of Action
The mechanism of action of Dichapetalin K involves its interaction with specific molecular targets and pathways within cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, the presence of a spiroketal moiety in its side chain is believed to contribute to its potent anti-proliferative activity .
Comparison with Similar Compounds
Dichapetalin K is part of a broader class of dichapetalin-type triterpenoids, which include compounds such as Dichapetalin A, Dichapetalin B, and Dichapetalin X . These compounds share a common dammarane skeleton but differ in their functional groups and side chains. This compound is unique due to its specific methoxylated and hydroxylated variants, which are not found in other dichapetalins .
List of Similar Compounds
- Dichapetalin A
- Dichapetalin B
- Dichapetalin X
- 7-Hydroxydichapetalin P
Q & A
Basic Research Questions
Q. How can researchers isolate and purify Dichapetalin K from natural sources, and what analytical techniques are critical for initial characterization?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) for purification. Initial characterization requires spectroscopic methods such as NMR (¹H/¹³C) for structural elucidation and mass spectrometry (HRMS) for molecular weight confirmation. Purity must be verified via HPLC-UV or GC-MS, with protocols standardized using reference compounds .
Q. What experimental design considerations are essential for assessing this compound’s cytotoxicity in vitro?
- Answer : Use dose-response assays (e.g., MTT, SRB) across multiple cell lines, including positive/negative controls. Ensure replicates (n ≥ 3) to account for biological variability. Pre-screen solvent compatibility (e.g., DMSO concentration ≤0.1%) to avoid artifacts. Data should be normalized to vehicle-treated controls and analyzed using nonlinear regression (e.g., IC₅₀ calculations) .
Q. How should researchers address discrepancies in reported biological activity of this compound across studies?
- Answer : Cross-validate experimental conditions (e.g., cell culture media, incubation time) and compound purity. Use orthogonal assays (e.g., apoptosis markers alongside viability assays) to confirm activity. Review batch-to-batch variability in compound synthesis or extraction, and compare structural data (e.g., NMR spectra) with prior studies to rule out isomer contamination .
Advanced Research Questions
Q. What strategies are recommended for elucidating this compound’s mechanism of action when preliminary data suggests multi-target effects?
- Answer : Combine omics approaches (transcriptomics/proteomics) with chemical proteomics to identify binding partners. Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target relevance. Computational docking studies (e.g., molecular dynamics simulations) can prioritize targets for experimental validation. Ensure dose-dependent responses to distinguish primary targets from secondary effects .
Q. How can structural analogs of this compound be designed to improve bioavailability while retaining activity?
- Answer : Perform SAR studies by modifying functional groups (e.g., hydroxyl, ester moieties) and evaluate solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models). Use X-ray crystallography or cryo-EM to guide rational design if target structure is known. Prioritize analogs with >10-fold enhanced potency in vitro and in vivo PK/PD validation .
Q. What statistical approaches are appropriate for analyzing contradictory data in this compound’s dose-response relationships?
- Answer : Apply mixed-effects models to account for inter-experimental variability. Use Bayesian hierarchical modeling to integrate prior data and resolve outliers. Sensitivity analysis can identify parameters (e.g., cell line origin, assay type) driving discrepancies. Report confidence intervals and effect sizes to contextualize findings .
Q. Data Presentation and Reproducibility
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?
- Answer : Tabulate observed shifts alongside published values, noting solvent and instrument parameters (field strength, temperature). Include raw spectra in supplementary materials. If discrepancies persist, propose hypotheses (e.g., tautomerism, solvent polarity effects) and validate via variable-temperature NMR or COSY/NOESY experiments .
Q. What criteria define rigorous reproducibility in this compound pharmacology studies?
- Answer : Follow ARRIVE guidelines for in vivo studies: detail animal strain, dosing regimen, and randomization. For in vitro work, report passage numbers, mycoplasma testing, and authentication (e.g., STR profiling). Share raw data and analysis scripts via repositories like Zenodo. Independent replication in ≥2 labs strengthens claims .
Q. Conflict Resolution and Peer Review
Q. How can researchers address peer review critiques about incomplete mechanistic data for this compound?
- Answer : Acknowledge limitations and propose follow-up experiments (e.g., kinase profiling, in vivo knockdown). Use supplemental figures to include preliminary data (e.g., Western blots, pathway enrichment analysis) that support hypotheses. Cite analogous studies where mechanistic gaps did not preclude publication, emphasizing the compound’s novelty .
Properties
CAS No. |
876610-29-6 |
---|---|
Molecular Formula |
C39H50O6 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
(3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C39H50O6/c1-23(20-40)16-27-18-28(34(42)45-27)29-11-15-39-21-38(29,39)14-12-31-35(2)13-10-25-17-30(24-6-8-26(43-5)9-7-24)44-22-36(25,3)32(35)19-33(41)37(31,39)4/h6-10,12,14,16,27-33,40-41H,11,13,15,17-22H2,1-5H3/b23-16+/t27-,28-,29-,30-,31+,32+,33+,35+,36-,37-,38+,39+/m0/s1 |
InChI Key |
TUJRURFPAUTAHC-OJWYEGDGSA-N |
Isomeric SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)C=C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)/CO |
Canonical SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C=CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.